1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-
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Overview
Description
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- is an organic compound that belongs to the class of ketones. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could be the Friedel-Crafts acylation of methoxy-substituted benzene derivatives with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or potential therapeutic uses.
Industry: Utilization in the production of fine chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 3,3-dimethoxy-1-phenyl-2-(4-methoxyphenyl)-
- 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-phenyl-
Uniqueness
The presence of multiple methoxy groups in 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can significantly influence its chemical reactivity and physical properties, making it unique compared to other similar compounds.
Biological Activity
1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-, also known as a substituted propanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features multiple methoxy groups and aromatic rings, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical formula for 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- is C16H18O4, with a molecular weight of approximately 286.31 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 286.31 g/mol |
Formula | C₁₆H₁₈O₄ |
Boiling Point | Not specified |
Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate methoxy-substituted phenylacetone derivatives through acylation or alkylation reactions. For instance, starting materials can include methoxybenzaldehydes and acetone derivatives under acidic or basic conditions to yield the desired propanone structure.
Antiproliferative Effects
Recent studies have indicated that compounds similar to 1-Propanone, particularly those with methoxy substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives tested against human breast cancer cells (MCF-7) and leukemia cells (K562) showed promising results in inhibiting cell growth and inducing apoptosis.
- Mechanism of Action : The antiproliferative effects are often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of cell cycle regulators such as PCNA (proliferating cell nuclear antigen) .
Case Studies
- Study on Anticancer Activity : A study published in MDPI demonstrated that certain substituted phenyl ketones exhibited cytotoxicity against MCF-7 cells through the activation of apoptotic pathways . The study highlighted that increasing the bulkiness of substituents at specific positions could either enhance or diminish biological activity.
- Fluorescence Properties : Another investigation revealed that some derivatives not only possess antiproliferative properties but also exhibit fluorescence characteristics useful for pH sensing applications . This dual functionality suggests potential for use in both therapeutic and diagnostic applications.
Properties
CAS No. |
156869-47-5 |
---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H22O5/c1-21-14-11-9-13(10-12-14)17(19(23-3)24-4)18(20)15-7-5-6-8-16(15)22-2/h5-12,17,19H,1-4H3 |
InChI Key |
MLAXTDFSIRAHCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(OC)OC)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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